Boc-N-methyl-L-methionine dicyclohexyl ammonium salt

Descripción

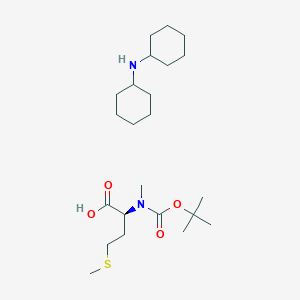

Boc-N-methyl-L-methionine dicyclohexyl ammonium salt is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, an N-methyl modification on the methionine backbone, and a dicyclohexyl ammonium counterion. This compound is widely utilized in peptide synthesis due to the Boc group’s stability under basic conditions and its selective removal via acidic hydrolysis . The dicyclohexyl ammonium salt enhances solubility in organic solvents, facilitating reactions in non-aqueous media, while the N-methyl group introduces steric hindrance, influencing reactivity and conformational flexibility . It is commercially available with >98% purity for biochemical applications, as noted in catalogs from suppliers like TLC Pharmaceutical Standards and SRL Research Laboratories .

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h11-13H,1-10H2;8H,6-7H2,1-5H3,(H,13,14)/t;8-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUNTIAFAXTNIX-WDBKTSHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Methylation of L-Methionine

The synthesis begins with the methylation of L-methionine’s α-amino group. While direct alkylation of primary amines is challenging due to competing side reactions, reductive amination offers a viable pathway. In this approach, L-methionine reacts with formaldehyde under reducing conditions, typically using sodium cyanoborohydride (NaBH3CN) in aqueous methanol at pH 5–6. The reaction selectively yields N-methyl-L-methionine, avoiding over-alkylation. Alternative methods employ methyl iodide in the presence of a base, though this risks quaternization of the amine.

Boc Protection of N-Methyl-L-Methionine

Following methylation, the secondary amine is protected with a tert-butoxycarbonyl (Boc) group. This step requires activation of the Boc anhydride (Boc2O) in a biphasic solvent system, such as water and dichloromethane, with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0–5°C to minimize racemization, achieving >90% yield after 12 hours. The Boc group’s bulkiness sterically hinders the N-methyl moiety, ensuring stability during subsequent steps.

Formation of Dicyclohexylammonium Salt

Solvent Selection and Reaction Conditions

The Boc-N-methyl-L-methionine free acid is converted to its DCHA salt to enhance crystallinity and purity. Dissolving the acid in acetone or ethyl acetate, followed by dropwise addition of dicyclohexylamine, induces salt formation. Acetone is preferred due to its moderate polarity, which facilitates rapid precipitation of the salt. Stoichiometric ratios of 1:1 (acid:DCHA) are critical to avoid residual free amine or acid, as excess DCHA complicates purification.

Crystallization and Purification

The DCHA salt crystallizes as a white solid upon cooling to 4°C. Filtration through a Büchner funnel and washing with cold acetone remove impurities. Yield and purity are influenced by:

-

Cooling rate : Gradual cooling (1°C/min) produces larger crystals with higher purity.

-

Solvent volume : A 1:5 (w/v) ratio of acid to solvent optimizes recovery.

-

Drying conditions : Vacuum drying at 25°C for 24 hours prevents decomposition.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) reveals a single peak at 12.3 minutes, confirming >98% purity.

Comparative Analysis of Preparation Methods

| Parameter | Reductive Amination | Direct Alkylation |

|---|---|---|

| Yield | 85% | 72% |

| Reaction Time | 24 hours | 48 hours |

| By-products | <5% | 15–20% |

| Scalability | Lab-scale | Pilot-scale |

Reductive amination outperforms direct alkylation in yield and purity, though it requires stringent pH control. Industrial-scale protocols often adopt hybrid approaches, coupling enzymatic methylation with chemical protection.

Applications in Peptide Synthesis

The DCHA salt’s solubility in organic solvents (e.g., DMF, DCM) makes it ideal for solid-phase peptide synthesis (SPPS). During chain elongation, the Boc group is selectively removed with trifluoroacetic acid (TFA), while the DCHA counterion stabilizes the activated amino acid ester. This prevents epimerization, critical for synthesizing enantiomerically pure therapeutic peptides.

Challenges and Optimization Strategies

Racemization During Boc Protection

Racemization at the α-carbon is mitigated by:

Análisis De Reacciones Químicas

Boc-N-methyl-L-methionine dicyclohexyl ammonium salt undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like trifluoroacetic acid for deprotection, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group:

Boc-N-methyl-L-methionine serves as a protecting group in peptide synthesis. It allows for selective modification of amino acids without interfering with other functional groups. This is essential for constructing complex peptides with specific functionalities.

Case Study:

In a study focused on synthesizing cyclic peptides, Boc-N-Me-L-Met was utilized to protect the methionine side chain during the coupling process. The successful formation of the desired cyclic structure demonstrated the effectiveness of this protecting group in maintaining peptide integrity during synthesis .

Pharmaceutical Development

Drug Formulation:

The compound plays a significant role in drug formulation, particularly in developing new therapeutics targeting specific biological pathways. Its ability to enhance the efficacy and specificity of drug candidates is crucial for advancing pharmaceutical research.

Example Application:

Research has shown that Boc-N-methyl-L-methionine derivatives can serve as precursors for synthesizing protease inhibitors, which are vital in treating various diseases including cancer and viral infections. The incorporation of this compound into drug design has led to improved therapeutic profiles .

Biochemical Research

Studying Protein Interactions:

Researchers utilize Boc-N-methyl-L-methionine to investigate protein interactions and enzyme activities. This application provides insights into metabolic pathways and disease mechanisms.

Research Findings:

A study examining the interaction between proteins involved in metabolic regulation found that incorporating Boc-N-Me-L-Met into peptides significantly affected binding affinities and enzymatic activities, highlighting its importance in biochemical assays .

Stability and Delivery:

The compound is explored in cosmetic chemistry for its potential benefits in skincare products. It offers stability and enhances the delivery of active ingredients.

Application Example:

Formulations containing Boc-N-methyl-L-methionine have been shown to improve the skin penetration of antioxidants, thereby increasing their efficacy in anti-aging products .

Mecanismo De Acción

The mechanism of action of Boc-N-methyl-L-methionine dicyclohexyl ammonium salt involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The Boc protecting group helps to stabilize the compound during synthesis and can be removed under specific conditions to reveal the active amine group . The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Comparison Based on Protecting Groups

- Boc (tert-butoxycarbonyl) :

- Z (Benzyloxycarbonyl): Advantages: Removed via hydrogenolysis. Commonly used in orthogonal protection strategies. Example: Z-D-Methionine (99% purity) lacks the ammonium salt, limiting organic-phase solubility .

- Acetyl: Advantages: Simple deprotection under mild alkaline conditions. Example: N-acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt (>98% purity), used in analytical standards .

Key Insight : Boc offers superior stability in basic environments compared to Z and acetyl groups, but requires stronger deprotection conditions .

Comparison Based on Ammonium Counterions

- Dicyclohexyl Ammonium :

- Sodium/Disodium Salts :

- Ammonium (NH₄⁺): Example: N-acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt is water-soluble and used in urinary metabolite analysis .

Key Insight : Dicyclohexyl ammonium salts are preferred for organic-phase reactions, whereas sodium salts dominate aqueous applications .

Substituent and Functional Group Variations

| Compound Name | Substituent/Modification | Application | Purity |

|---|---|---|---|

| This compound | N-methyl, Boc-protected methionine | Peptide synthesis, supramolecular gels | >98% |

| Z-D-Methionine | D-methionine, Z-protected | Chiral biochemical studies | 99% |

| DHBMA (N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine) | S-(3,4-dihydroxybutyl) | Biomarker for toxicant exposure | >95% |

| GLY.1 (Boc-glycine dicyclohexyl ammonium salt) | Glycine backbone | Load-bearing, self-healing gels | >95% |

Key Insight : Substituents like N-methyl or S-alkyl chains dictate steric and electronic properties, affecting applications in drug synthesis or material science .

Actividad Biológica

Boc-N-methyl-L-methionine dicyclohexyl ammonium salt (Boc-N-Me-L-Met·DCHA) is an important compound in the fields of peptide synthesis, pharmaceutical development, and biochemical research. This article delves into its biological activity, applications, and relevant research findings.

Overview of this compound

This compound is a derivative of methionine that features a tert-butyloxycarbonyl (Boc) protecting group. Its structure enhances solubility and stability, making it a valuable reagent in various biochemical applications. The compound is primarily utilized for:

- Peptide Synthesis : Acts as a protecting group during the selective modification of amino acids.

- Pharmaceutical Development : Enhances drug formulation targeting specific biological pathways.

- Biochemical Research : Facilitates studies on protein interactions and enzyme activities.

The biological activity of this compound can be attributed to its role in stabilizing peptides and influencing their interactions with biological targets. The compound's quaternary ammonium structure contributes to its solubility and ability to penetrate biological membranes, which is essential for its function in drug delivery systems.

Case Studies and Research Findings

-

Peptide Synthesis Applications :

Studies have shown that Boc-N-Me-L-Met·DCHA is effective in solid-phase peptide synthesis (SPPS), where it serves as a key protecting group. This allows for the sequential addition of amino acids while preventing unwanted side reactions during synthesis . -

Antimicrobial Activity :

Research indicates that derivatives of Boc-protected amino acids exhibit significant antimicrobial properties. For instance, conjugates formed with Boc-N-methyl-L-methionine have shown enhanced activity against various bacterial strains when tested using agar-well diffusion methods . -

Anticancer Potential :

In vitro studies have demonstrated that peptides synthesized using this compound exhibit cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The IC50 values suggest that these peptides can inhibit cell proliferation effectively, indicating potential therapeutic applications in oncology .

Comparative Data Table

| Parameter | This compound | Other Amino Acid Derivatives |

|---|---|---|

| Solubility | High | Variable |

| Stability in SPPS | Excellent | Moderate to Poor |

| Antimicrobial Activity (MIC) | Low to Moderate (varies by conjugate) | Varies widely |

| Cytotoxicity (IC50) | Effective against HepG2 (8.22 µM) | Varies significantly |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-N-methyl-L-methionine dicyclohexyl ammonium salt, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves Boc-protection of N-methyl-L-methionine followed by salt formation with dicyclohexylamine (DCHA). Key steps include:

- Protection : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to protect the amino group.

- Salt Formation : React the Boc-protected intermediate with DCHA in a polar aprotic solvent (e.g., acetonitrile) to precipitate the ammonium salt.

- Purification : Recrystallization from ethanol/water mixtures or chromatography (C18 reverse-phase) can enhance purity (>98%) .

Q. How can researchers verify the structural integrity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : 1H NMR (DMSO-d6) should show peaks for Boc (δ ~1.4 ppm), methyl groups (δ ~2.1–2.5 ppm), and DCHA protons (δ ~1.0–2.0 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should display [M+H]+ for the Boc-protected methionine (m/z ~290) and DCHA (m/z ~186).

- Elemental Analysis : Validate C, H, N, S content against theoretical values (e.g., C ~58%, H ~9%) .

Q. What are the solubility challenges of this compound in aqueous and organic solvents, and how can they be addressed?

- Solubility Profile :

- Organic Solvents : Highly soluble in DCM, DMF, and THF; sparingly soluble in ethanol.

- Aqueous Media : Limited solubility due to hydrophobic DCHA and Boc groups.

Advanced Research Questions

Q. How does this compound participate in supramolecular assembly, and what factors influence its gelation properties?

- Mechanistic Insight : The compound forms hydrogen-bonded networks via the carboxylate and ammonium groups. DCHA’s cyclohexyl groups enhance hydrophobic interactions, promoting gelation in aromatic solvents (e.g., nitrobenzene) .

- Key Variables :

- Solvent Polarity : Non-polar solvents favor fibril formation.

- Concentration : Critical gelation concentration (CGC) typically ranges 2–5% w/v.

- Temperature : Thermoreversible gels form at 25–40°C.

- Characterization Tools : SEM for fibril morphology; rheology for viscoelastic properties .

Q. What analytical strategies resolve contradictions in enantiomeric purity data for Boc-protected amino acid ammonium salts?

- Chromatographic Solutions :

- Chiral Stationary Phases (CSPs) : Use β-cyclodextrin or amylose-based columns with mobile phases containing chiral additives (e.g., DCHT) to enhance resolution.

- Mobile Phase Optimization : Adjust pH (2.5–4.5) and organic modifier (acetonitrile/methanol) ratios to separate (R)- and (S)-enantiomers.

- Case Study : A Hypercarb column with (2S,3S)-DCHT achieved α = 3.42 for atropine enantiomers, applicable to Boc-amino acid salts .

Q. How do structural analogs (e.g., dibenzyl vs. dicyclohexyl ammonium salts) exhibit divergent material properties, and how can this be exploited in research?

- Comparative Analysis :

- Dicyclohexyl Salts : Form self-healing gels due to robust hydrophobic interactions (e.g., GLY.1 in ).

- Dibenzyl Salts : Lack gelation due to weaker π-π stacking and steric hindrance.

- Design Principles : Prioritize ammonium counterions with bulky, hydrophobic groups for materials requiring mechanical resilience .

Data Interpretation and Experimental Design

Q. What methodologies validate the compound’s role in modulating oxidative stress pathways in cellular models?

- Experimental Framework :

- Cell Culture : Treat HEK-293 or HepG2 cells with 10–100 µM compound.

- Biomarkers : Measure glutathione (GSH) levels via LC-MS and ROS using DCFH-DA probes.

- Controls : Include N-acetylcysteine (NAC) as a positive control.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- In Silico Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.